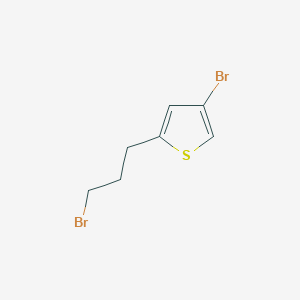
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol is an organic compound that features a brominated phenyl group attached to a cyclopentanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol typically involves the bromination of 3-methylphenyl derivatives followed by cyclopentanone reactions. One common method involves the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of the brominated phenyl group to form corresponding phenyl derivatives.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
Oxidation: Formation of 1-(4-Bromo-3-methylphenyl)ethanone.
Reduction: Formation of 1-(4-Methylphenyl)-3-methylcyclopentan-1-ol.
Substitution: Formation of 1-(4-Iodo-3-methylphenyl)-3-methylcyclopentan-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated phenyl group can participate in electrophilic aromatic substitution reactions, while the cyclopentanol moiety can undergo various transformations, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol is unique due to its combination of a brominated phenyl group with a cyclopentanol structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-(4-bromo-3-methylphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)11-3-4-12(14)10(2)7-11/h3-4,7,9,15H,5-6,8H2,1-2H3 |
Clave InChI |
SSIASBJVJHETLB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(C2=CC(=C(C=C2)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
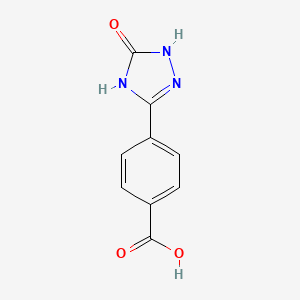
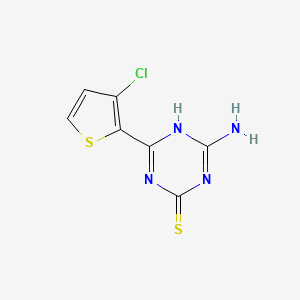
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
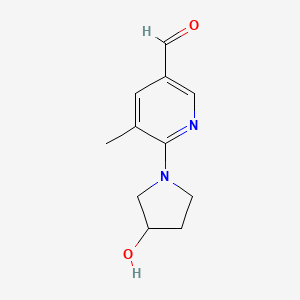
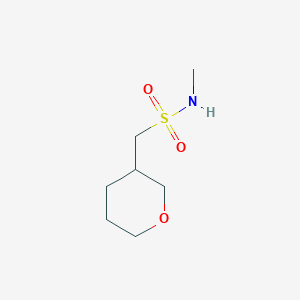
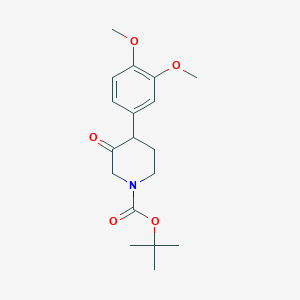
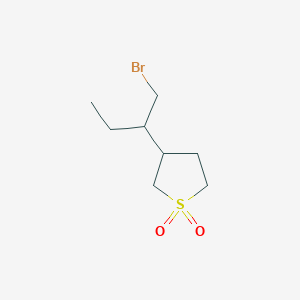
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
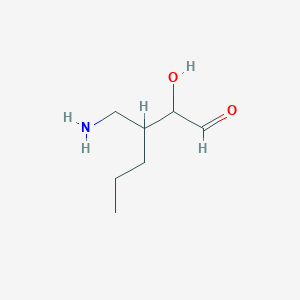
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
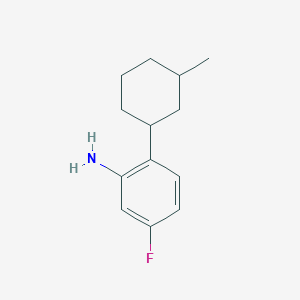
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
